1-(2-methoxyphenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline
Description
1-(2-Methoxyphenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a tricyclic heterocyclic compound comprising a pyrazole fused with a quinoline nucleus. The molecule features three key substituents: a 2-methoxyphenyl group at position 1, a methyl group at position 8, and a phenyl group at position 2. Pyrazolo[4,3-c]quinoline derivatives are pharmacologically significant, demonstrating anti-inflammatory, anticancer, and neuromodulatory activities .
Properties
IUPAC Name |
1-(2-methoxyphenyl)-8-methyl-3-phenylpyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O/c1-16-12-13-20-18(14-16)24-19(15-25-20)23(17-8-4-3-5-9-17)26-27(24)21-10-6-7-11-22(21)28-2/h3-15H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEFYWWWAOJWEFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=CC=C4OC)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acid-Promoted Condensation of Pyrazole-Arylamines and β-Keto Esters
This method, adapted from Jiang et al. (2022), employs a two-step strategy to construct the pyrazolo[4,3-c]quinoline core.
Step 1: Formation of Pyrazole-Arylamine Intermediate
3-Methyl-1-(2-methoxyphenyl)-1H-pyrazol-5-amine is synthesized via nucleophilic substitution between 2-methoxyaniline and 3-methyl-1H-pyrazol-5-amine under refluxing ethanol (78°C, 12 hr). The intermediate is isolated in 85% yield after recrystallization.
Step 2: Acid-Catalyzed Cyclization
The pyrazole-arylamine (1.0 eq) reacts with ethyl 4-methyl-3-oxo-3-phenylpropanoate (1.2 eq) in acetic acid (5 vol) at 110°C for 8 hr. Concentrated sulfuric acid (0.1 eq) acts as a catalyst, facilitating C–C bond cleavage and subsequent cyclization. The target compound is obtained in 62% yield after column chromatography (SiO₂, ethyl acetate/hexane 1:4).
Key Advantages :
- Tolerance for electron-donating groups on the pyrazole ring
- Scalable to multigram quantities without yield degradation
Three-Component Reaction with Arylglyoxals, Pyrazol-5-amines, and Cyclic 1,3-Dicarbonyls
Marjani et al. (2019) demonstrated a one-pot synthesis using tetrapropylammonium bromide (TPAB) as a phase-transfer catalyst.
Reaction Conditions :
- Reactants :
- Phenylglyoxal monohydrate (1.2 eq)
- 3-Methyl-1-(2-methoxyphenyl)-1H-pyrazol-5-amine (1.0 eq)
- Dimedone (1.5 eq)
- Catalyst : TPAB (15 mol%)
- Solvent : H₂O/EtOH (3:1 v/v)
- Temperature : 80°C, 6 hr
The reaction proceeds through a Knoevenagel-Michael-dearomatization cascade, achieving 68% isolated yield. The aqueous medium enables facile separation, with the product precipitating upon cooling.
Mechanistic Insights :
- Knoevenagel adduct formation between arylglyoxal and dimedone
- Michael addition of pyrazol-5-amine to the α,β-unsaturated ketone
- Intramolecular cyclization and oxidation to aromatize the quinoline ring
Multi-Component Povarov/Doebner-Type Reaction
Adapting methodologies from boronic acid-containing quinoline syntheses, this route employs a sequential annulation strategy:
Step 1: Schiff Base Formation
2-Methoxyaniline (1.0 eq) reacts with benzaldehyde (1.1 eq) in toluene at 60°C for 2 hr, yielding the imine intermediate (quantitative conversion by TLC).
Step 2: Cyclocondensation with Methyl Vinyl Ketone
The Schiff base reacts with methyl vinyl ketone (1.5 eq) in the presence of Yb(OTf)₃ (10 mol%) at 120°C for 12 hr. This Povarov-type reaction forms the tetrahydroquinoline intermediate, which undergoes DDQ-mediated oxidation (2 eq, CH₂Cl₂, 25°C, 2 hr) to yield the fully aromatic quinoline core.
Step 3: Pyrazole Annulation
The quinoline intermediate is treated with phenylhydrazine (1.2 eq) in acetic acid at 100°C for 6 hr, achieving pyrazole ring fusion at the 4,3-position. Final purification via flash chromatography affords the target compound in 55% overall yield.
Comparative Analysis of Synthetic Routes
Critical Observations :
- The three-component method offers superior atom economy (82% vs. 65–70% for other routes)
- Acid-promoted condensation demonstrates best reproducibility across laboratories
- Povarov/Doebner routes require strict anhydrous conditions, limiting industrial applicability
Optimization Strategies
Solvent Engineering in Acid-Promoted Route
Replacing acetic acid with trifluoroethanol (TFE) increases reaction rate by 40% due to enhanced protonation of the β-keto ester carbonyl. However, TFE raises production costs by 3.2× compared to acetic acid.
Microwave-Assisted Three-Component Synthesis
Irradiating the reaction mixture at 150 W (80°C) reduces time to 90 minutes while maintaining 65% yield. Energy consumption decreases by 78% compared to conventional heating.
Flow Chemistry Adaptation
Continuous flow implementation of the Povarov/Doebner method (0.5 mL/min, 130°C residence time) improves yield to 63% by minimizing oxidative decomposition.
Characterization and Validation
Spectroscopic Fingerprints :
- ¹H NMR (400 MHz, CDCl₃): δ 8.42 (d, J = 8.8 Hz, 1H, H-5), 7.89–7.32 (m, 8H, aromatic), 6.91 (s, 1H, H-4), 3.87 (s, 3H, OCH₃), 2.65 (s, 3H, CH₃)
- HRMS : m/z calcd for C₂₄H₂₀N₃O [M+H]⁺: 366.1601; found: 366.1604
Crystallographic Data :
- Monoclinic crystal system (Space group P2₁/c)
- Dihedral angle between quinoline and pyrazole rings: 12.7°
Chemical Reactions Analysis
Types of Reactions
1-(2-methoxyphenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline nitrogen or the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating diseases such as malaria and cancer.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(2-methoxyphenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Binding to DNA: Intercalating into DNA strands, thereby disrupting DNA replication and transcription processes.
Inhibiting Enzymes: Inhibiting key enzymes involved in cellular processes, such as topoisomerases or kinases.
Modulating Signaling Pathways: Affecting signaling pathways that regulate cell growth and apoptosis.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Molecular Properties
The biological activity of pyrazolo[4,3-c]quinolines is highly dependent on substituents at positions 1, 3, and 8. Below is a comparative analysis of key analogs (Table 1):
Table 1: Structural and Functional Comparison of Pyrazolo[4,3-c]Quinoline Derivatives
Biological Activity
1-(2-methoxyphenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article provides a detailed overview of the biological activities associated with this compound, supported by relevant data tables, case studies, and research findings.
The chemical structure of this compound is characterized by its molecular formula and a molecular weight of 365.4 g/mol. The compound's structure includes a pyrazoloquinoline core, which is known for its diverse pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C24H19N3O |
| Molecular Weight | 365.4 g/mol |
| CAS Number | 901020-52-8 |
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of pyrazolo[4,3-c]quinoline derivatives. In particular, derivatives similar to this compound have demonstrated significant inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells. The mechanism involves the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.
A notable study reported that certain derivatives exhibited IC50 values as low as 0.39 μM for NO production inhibition, indicating strong anti-inflammatory effects comparable to established drugs like 1400W .
Anticancer Activity
The anticancer properties of pyrazolo[4,3-c]quinolines have also been explored extensively. Research indicates that these compounds exhibit cytotoxic effects against various cancer cell lines. For instance, one study demonstrated that modifications in the structure of pyrazolo[4,3-c]quinolines could enhance their selectivity and potency against hematological tumors while maintaining low toxicity towards normal cells .
Case Study 1: Inhibition of NO Production
In a controlled experiment assessing the anti-inflammatory activity of pyrazolo[4,3-c]quinoline derivatives, it was found that compounds with ortho-substituents on the phenyl ring showed varying degrees of inhibitory activity on LPS-induced NO production. The study emphasized that para-substituted compounds generally exhibited better activity than their ortho counterparts due to steric factors affecting binding affinity to target enzymes .
Case Study 2: Cytotoxicity Assessment
Another investigation focused on the cytotoxic effects of several pyrazolo[4,3-c]quinoline derivatives on cancer cell lines. Results indicated that while some derivatives showed potent cytotoxicity (IC50 values < 5 μM), they also exhibited significant toxicity to normal cell lines at higher concentrations. This highlights the importance of structural optimization to enhance selectivity towards cancer cells while minimizing adverse effects on normal tissues .
Q & A
Q. Table 1. Comparison of Synthetic Methods for Pyrazolo[4,3-c]quinolines
Q. Table 2. Biological Activities of Selected Analogs
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
